2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile
Overview
Description
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is a chemical compound with the molecular formula C14H8Cl3N. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of multiple chlorine atoms and a nitro group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile involves several steps. One common method includes the reaction of 2,6-dichlorobenzonitrile with 4-chlorobenzyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like aluminum chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile include:
4-Amino-2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
Diclazuril: A related compound used in veterinary medicine, known for its antiparasitic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19(20)21)6-13(14)17/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATNDCQGSFJGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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